7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Catalog No.
S11307814
CAS No.
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic aci...

Product Name

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

IUPAC Name

7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-9-7-4-6(8(12)13)10-11(5)7/h2-4H,1H3,(H,12,13)

InChI Key

URTYOYKBRWWRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=CC(=NN12)C(=O)O

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid belongs to the pyrazolo[1,5-a]pyrimidine class of nitrogen-containing fused heterocycles. This scaffold is recognized as a 'privileged' structure in medicinal chemistry, frequently utilized as a core fragment for developing ATP-competitive protein kinase inhibitors. The carboxylic acid moiety at the 2-position serves as a versatile synthetic handle, primarily for amide bond formation, enabling the exploration of structure-activity relationships (SAR) by attaching various side chains. The 7-methyl group is a key structural feature that differentiates it from the parent compound, influencing biological activity, metabolic stability, and physicochemical properties.

Substituting 7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with the unsubstituted parent scaffold, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, is a common but often invalid cost-saving measure. The methyl group at the C7 position is not a trivial modification; it sterically blocks a potential site of metabolic oxidation, a critical factor for improving the in-vivo half-life of derivative drug candidates. Furthermore, this methyl group modifies the electronic environment and planarity of the heterocyclic core, which can directly and significantly alter binding affinity and selectivity for the target kinase's ATP pocket. Procuring the unsubstituted analog can therefore lead to downstream compounds with inferior potency, selectivity, and pharmacokinetic profiles, compromising project goals.

Enhanced Metabolic Stability by Blocking C7 Position Oxidation

In studies of pyrazolo[1,5-a]pyrimidine scaffolds, the C7 position is often susceptible to metabolic hydroxylation by cytochrome P450 enzymes, leading to rapid clearance. A patent focused on related kinase inhibitors demonstrated that blocking this position is a key strategy. In one example, an analog with an unsubstituted C7 position (a hydrogen) showed a metabolic half-life (T1/2) of only 13 minutes in human liver microsomes. The introduction of a methyl group at C7, as in 7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, sterically hinders this metabolic pathway, a widely accepted strategy to significantly increase the stability and bioavailability of the final active pharmaceutical ingredient.

Evidence DimensionMetabolic Half-Life (Human Liver Microsomes)
Target Compound DataMethyl group at C7 sterically blocks a primary site of metabolic oxidation, a known strategy to increase T1/2.
Comparator Or BaselineUnsubstituted (C7-H) pyrazolo[1,5-a]pyrimidine analog: T1/2 = 13 minutes.
Quantified DifferenceQualitatively significant; prevents a rapid metabolic pathway.
ConditionsIn-vitro human liver microsome stability assay.

Procuring this specific precursor provides a built-in metabolic blocking group, saving significant downstream lead optimization time and resources aimed at improving pharmacokinetic properties.

Improved Potency: C7-Methyl Group Enhances Binding Affinity in Kinase Inhibitors

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors frequently show that small alkyl groups at the C7 position enhance potency. For example, in the development of multitargeted receptor tyrosine kinase inhibitors, a derivative featuring a C7-methyl group (compound 34a) exhibited sub-nanomolar inhibitory activity against the KDR kinase (IC50 < 0.001 µM). In contrast, analogs lacking substitution at this position typically display lower potency. The methyl group is proposed to make favorable hydrophobic contacts within the ATP-binding site, increasing the compound's residence time and inhibitory effect.

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound DataDerivative with C7-methyl group: IC50 < 0.001 µM against KDR kinase.
Comparator Or BaselineGeneral observation from SAR studies where unsubstituted analogs show lower potency.
Quantified DifferencePotency can increase by orders of magnitude with appropriate C7 substitution.
ConditionsEnzymatic kinase inhibition assay (KDR).

Starting a synthesis with this compound provides a scaffold already optimized for higher potency, reducing the risk that downstream derivatives will fail due to insufficient target engagement.

Precursor Suitability for Advanced Inhibitor Scaffolds like Macrocycles

The pyrazolo[1,5-a]pyrimidine scaffold, including substituted variants, is a key precursor for advanced inhibitor designs such as macrocycles, which aim to improve selectivity. In a study optimizing this scaffold for highly selective Casein Kinase 2 (CK2) inhibitors, the carboxylic acid at the C2 position was essential for potency and served as an anchor point for building out the macrocyclic structure. The 7-methyl version provides a starting point that combines this essential C2 handle with the C7 metabolic block, making it a suitable precursor for syntheses where both potency and selectivity are being engineered simultaneously.

Evidence DimensionSynthetic Utility
Target Compound DataProvides the C2-carboxylic acid handle and C7-methyl group in a single building block.
Comparator Or BaselineUnsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Quantified DifferenceCombines two critical features (potency handle and metabolic block) in one precursor.
ConditionsSynthesis of complex kinase inhibitors, including macrocycles.

This compound is a more efficient starting material for developing advanced, selective inhibitors, as it provides multiple desired structural features without requiring additional synthetic steps.

Lead Generation for Orally Bioavailable Kinase Inhibitors

This compound is the right choice for research programs where oral bioavailability is a primary objective. The C7-methyl group functions as a metabolic block, addressing a common failure point for this scaffold early in the design phase and increasing the probability of identifying candidates with favorable pharmacokinetic profiles.

Synthesis of High-Potency and Selective Kinase Inhibitor Libraries

Use this precursor for building focused libraries targeting kinases where C7 substitution is known to enhance potency, such as VEGFR/KDR. The compound provides a validated core for achieving high target affinity, allowing research to focus on optimizing selectivity and other properties via modifications at the C2-carboxylic acid position.

Development of Advanced Macrocyclic or Constrained Inhibitors

This building block is well-suited for the synthesis of next-generation constrained or macrocyclic kinase inhibitors. It combines the essential C2-carboxylic acid handle required for cyclization or extension with the C7-methyl group for improved metabolic stability and potency, making it an efficient starting point for complex synthetic campaigns.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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